Cas no 20763-19-3 (METHOXYMETHYLENETRIPHENYLPHOSPHORANE)

METHOXYMETHYLENETRIPHENYLPHOSPHORANE 化学的及び物理的性質
名前と識別子
-
- METHOXYMETHYLENETRIPHENYLPHOSPHORANE
- (methoxymethyl)triphenylphosphonium chloride
- Phosphorane, (methoxymethylene)triphenyl-
- methoxymethylenetriphenylphosphine
- Q6823899
- DYROHZMICXBUMX-UHFFFAOYSA-N
- (methoxymethylene)triphenylphosphorane
- SCHEMBL1142248
- DTXSID901282268
- 20763-19-3
- methoxymethylidene(triphenyl)-lambda5-phosphane
-
- インチ: InChI=1S/C20H19OP/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3
- InChIKey: DYROHZMICXBUMX-UHFFFAOYSA-N
- ほほえんだ: COC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
計算された属性
- せいみつぶんしりょう: 306.11747
- どういたいしつりょう: 306.117352223g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 9.2Ų
じっけんとくせい
- 密度みつど: 1.13±0.1 g/cm3(Predicted)
- ふってん: 442.8±28.0 °C(Predicted)
- PSA: 9.23
- LogP: 3.38660
METHOXYMETHYLENETRIPHENYLPHOSPHORANE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1056116-5g |
Methoxymethylenetriphenylphosphorane |
20763-19-3 | 95% | 5g |
$685 | 2024-07-28 | |
eNovation Chemicals LLC | Y1056116-10g |
Methoxymethylenetriphenylphosphorane |
20763-19-3 | 95% | 10g |
$935 | 2024-07-28 | |
Ambeed | A506431-5g |
(Methoxymethylene)triphenylphosphorane |
20763-19-3 | 95% | 5g |
$760.0 | 2024-04-21 | |
Ambeed | A506431-250mg |
(Methoxymethylene)triphenylphosphorane |
20763-19-3 | 95% | 250mg |
$108.0 | 2024-04-21 | |
A2B Chem LLC | AB17983-1g |
Phosphorane, (methoxymethylene)triphenyl- |
20763-19-3 | 95+% | 1g |
$521.00 | 2024-01-01 | |
eNovation Chemicals LLC | Y1056116-500mg |
Methoxymethylenetriphenylphosphorane |
20763-19-3 | 95% | 500mg |
$365 | 2025-02-19 | |
eNovation Chemicals LLC | Y1056116-5g |
Methoxymethylenetriphenylphosphorane |
20763-19-3 | 95% | 5g |
$685 | 2025-02-26 | |
eNovation Chemicals LLC | Y1056116-5g |
Methoxymethylenetriphenylphosphorane |
20763-19-3 | 95% | 5g |
$685 | 2025-02-19 | |
eNovation Chemicals LLC | Y1056116-500mg |
Methoxymethylenetriphenylphosphorane |
20763-19-3 | 95% | 500mg |
$365 | 2024-07-28 | |
eNovation Chemicals LLC | Y1056116-500mg |
Methoxymethylenetriphenylphosphorane |
20763-19-3 | 95% | 500mg |
$365 | 2025-02-26 |
METHOXYMETHYLENETRIPHENYLPHOSPHORANE 関連文献
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1. Synthesis of spiro-compounds related to fredericamycin ASharon M. Bennett,Derrick L. J. Clive J. Chem. Soc. Chem. Commun. 1986 878
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W. Carruthers,M. I. Qureshi J. Chem. Soc. C 1970 2238
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3. 5-Bromopentadienal: a versatile intermediate for the synthesis of functionalized polyenic compoundsDavid Soullez,Gérard Plé,Lucette Duhamel,Pierre Duhamel J. Chem. Soc. Chem. Commun. 1995 563
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Haichao Liu,Yanxing Jia Nat. Prod. Rep. 2017 34 411
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Martin G. Banwell,David W. Lupton Org. Biomol. Chem. 2005 3 213
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J. Carnduff Q. Rev. Chem. Soc. 1966 20 169
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7. Stereoselective construction of vicinal stereogenic quaternary carbon atoms. Enantiospecific approaches to (+)-valeraneAdusumilli Srikrishna,Ranganathan Viswajanani,Chikkana Dinesh J. Chem. Soc. Perkin Trans. 1 2000 4321
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8. Synthetic methods for the preparation of D- and L-pseudo-sugars from D-glucoseDerek H. R. Barton,S. D. Géro,Jeannine Cléophax,Antonio Salustiano Machado,Béatrice Quiclet-Sire J. Chem. Soc. Chem. Commun. 1988 1184
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9. Stereoselective construction of vicinal stereogenic quaternary carbon atoms. Enantiospecific approaches to (+)-valeraneAdusumilli Srikrishna,Ranganathan Viswajanani,Chikkana Dinesh J. Chem. Soc. Perkin Trans. 1 2000 4321
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Audrey Mauger,Maxime Jarret,Cyrille Kouklovsky,Erwan Poupon,Laurent Evanno,Guillaume Vincent Nat. Prod. Rep. 2021 38 1852
METHOXYMETHYLENETRIPHENYLPHOSPHORANEに関する追加情報
Recent Advances in the Application of Methoxymethylenetriphenylphosphorane (CAS 20763-19-3) in Chemical and Biomedical Research
Methoxymethylenetriphenylphosphorane (CAS 20763-19-3) is a versatile Wittig reagent widely used in organic synthesis, particularly in the formation of carbon-carbon double bonds. Recent studies have highlighted its expanding role in pharmaceutical chemistry and drug development, owing to its unique reactivity and selectivity. This research brief synthesizes the latest findings on its applications, mechanisms, and potential in biomedical research.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of Methoxymethylenetriphenylphosphorane in the synthesis of α,β-unsaturated carbonyl compounds, key intermediates in the production of antiviral and anticancer agents. The reagent's ability to facilitate stereoselective olefination under mild conditions was emphasized, offering a greener alternative to traditional methods. Researchers also noted its compatibility with sensitive functional groups, making it invaluable for complex molecule construction.
In the realm of drug discovery, Methoxymethylenetriphenylphosphorane has been employed in the synthesis of novel kinase inhibitors. A recent ACS Chemical Biology paper detailed its use in constructing a library of pyrimidine derivatives, with several compounds showing promising activity against resistant cancer cell lines. The study underscored the reagent's role in accelerating structure-activity relationship (SAR) studies due to its high yield and reproducibility.
Beyond small molecule synthesis, advances in bioconjugation techniques have leveraged Methoxymethylenetriphenylphosphorane for antibody-drug conjugate (ADC) development. A 2024 Bioconjugate Chemistry report described its application in linking cytotoxic payloads to monoclonal antibodies via stable alkene bridges, improving ADC stability in vivo. This approach addressed previous limitations associated with hydrolytically labile linkers.
Mechanistic insights from computational studies have further elucidated the reagent's behavior. Density functional theory (DFT) calculations published in Organic Letters revealed how solvent effects influence the stereochemical outcome of Wittig reactions involving Methoxymethylenetriphenylphosphorane, providing a framework for predicting product distributions in complex systems.
From a safety perspective, recent toxicological assessments in Chemical Research in Toxicology confirmed the reagent's low acute toxicity profile, though proper handling protocols remain essential due to its moisture sensitivity. These findings support its continued use in Good Manufacturing Practice (GMP) environments for pharmaceutical production.
Looking forward, researchers are exploring the reagent's potential in PROTAC (proteolysis targeting chimera) synthesis and other targeted protein degradation strategies. Its ability to introduce bioorthogonal handles makes it particularly attractive for these emerging therapeutic modalities. As synthetic methodologies continue to evolve, Methoxymethylenetriphenylphosphorane (20763-19-3) remains a cornerstone reagent in both academic and industrial settings, bridging the gap between synthetic chemistry and biomedical innovation.
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